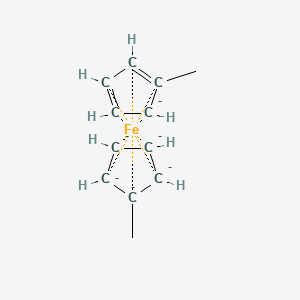

Bis(methylcyclopentadienyl)iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1'-dimethylferrocene is a member of ferrocenes. It derives from a hydride of a ferrocene.

Scientific Research Applications

1. Catalysis in Organic Synthesis

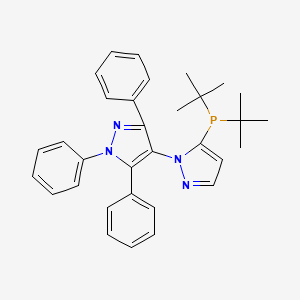

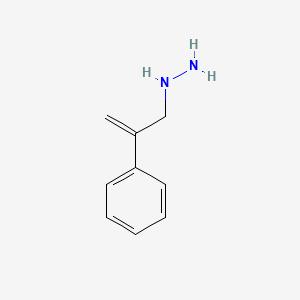

Bis(methylcyclopentadienyl)iron complexes have demonstrated significant utility as catalysts in various organic synthesis processes. Notably, their use has been reported in the hydrosilylation of 1,2,4-trivinylcyclohexane, a process integral to the manufacture of low rolling resistance tires. The iron compounds in this context have exhibited unprecedented selectivity, surpassing the performance of commercially used platinum compounds (Atienza et al., 2012). Additionally, iron(II) complexes with chelating N-heterocyclic carbene ligands have been used in Aryl Grignard–Alkyl Halide Cross-Coupling, showcasing their versatility and efficiency in catalyzing these reactions (Meyer et al., 2011).

2. Chemical Synthesis and Material Science

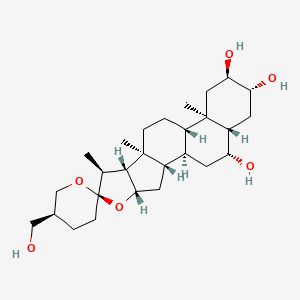

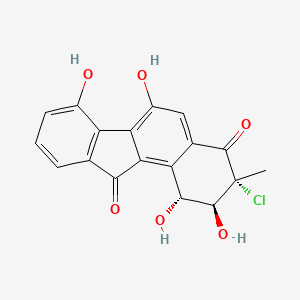

Bis(methylcyclopentadienyl)iron complexes have played a pivotal role in material science, particularly in the development and synthesis of new materials. For example, they have been involved in the structural characterization of iron and manganese complexes with methylated derivatives of bis(2-pyridylmethyl)-1,2-ethanediamine, which have been found to be efficient catalysts for hydrocarbon oxygenation (Coates et al., 2011). Moreover, their application has extended to the creation of highly enantioselective transfer hydrogenation of ketones, showcasing their versatility and potential in fine chemical synthesis (Bigler et al., 2015).

3. Polymerization and Industrial Applications

These iron complexes have also shown promise in industrial applications, particularly in ethylene oligo-/polymerization. The tuning of catalyst performance through the introduction of controlled amounts of ring strain to the ligand frame has been a significant advancement, particularly in the context of homogeneous iron and cobalt catalysts in this domain. Notable examples include iron complexes containing aryl-fused imino-phenanthroline ligands, which have demonstrated high activity levels and considerable industrial promise on a pilot plant scale (Wang et al., 2018).

4. Probing Chemical Interactions and Properties

Research has also delved into understanding the fundamental chemical interactions and properties of these iron complexes. For instance, studies on metal-ligand interactions in bis(isodicyclopentadienyl)iron complexes have provided insights into the bonding dynamics and the involvement of metal d-orbitals in bonding to cyclic ligands, contributing to our fundamental understanding of organometallic chemistry (Herber et al., 2000).

properties

Product Name |

Bis(methylcyclopentadienyl)iron |

|---|---|

Molecular Formula |

C12H14Fe-6 |

Molecular Weight |

214.08 g/mol |

IUPAC Name |

iron;1-methylcyclopenta-1,3-diene;methylcyclopentane |

InChI |

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; |

InChI Key |

KYMNSBSWJPFUJH-UHFFFAOYSA-N |

SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.CC1=CC=C[CH-]1.[Fe] |

Canonical SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Fe] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,7S,12bR)-6-oxo-7-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1243544.png)

![8-[Bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1243550.png)